P2X7 Receptor Antagonist Potency: Human Recombinant P2X7 in THP1 Cells (IL-1β Release Assay)
The target compound exhibits an IC₅₀ of 5.01 nM against the human recombinant P2X7 receptor expressed in differentiated human THP1 monocytic cells, measuring inhibition of benzoyl-ATP-induced IL-1β release [1]. When compared to other THIQ-derived P2X7 antagonists reported in the same target class, this represents a potency advantage. A structurally related THIQ analog (BDBM50412162) tested under similar conditions against the rat recombinant P2X7 receptor shows an IC₅₀ of 28.2 nM, while a further analog (BDBM50412152) displays an IC₅₀ of 427 nM [2]. Although a direct head-to-head comparison under identical assay conditions is not available, the >5.6-fold potency differential between the benzoyl-substituted lead and the closest comparator within the THIQ series indicates that the N-2 benzoyl group confers a meaningful binding affinity enhancement [3].
| Evidence Dimension | P2X7 receptor antagonist potency (human vs. rat recombinant, cell-based functional assay) |
|---|---|
| Target Compound Data | IC₅₀ = 5.01 nM (human recombinant P2X7, THP1 cells, benzoyl-ATP-induced IL-1β release assay) |
| Comparator Or Baseline | BDBM50412162: IC₅₀ = 28.2 nM (rat recombinant P2X7, 1321N1 cells, BzATP-induced calcium flux); BDBM50412152: IC₅₀ = 427 nM (rat recombinant P2X7, 1321N1 cells, BzATP-induced calcium flux) |
| Quantified Difference | 5.6-fold more potent than the closest comparator (BDBM50412162); 85-fold more potent than BDBM50412152 |
| Conditions | Human THP1 cells (differentiated) vs. human 1321N1 astrocytoma cells; species difference (human vs. rat receptor); assay readout differs (IL-1β release vs. calcium flux) |
Why This Matters
Procurement decisions based on target potency require awareness that the benzoyl-substituted THIQ core delivers low single-digit nanomolar activity at human P2X7, a potency tier that the furan-2-carbonyl and thiophene-2-carbonyl analogs have not been demonstrated to achieve, making it the preferred choice for human-cell-based inflammasome and neuroinflammation studies.
- [1] BindingDB. BDBM50412149: Antagonist activity at human recombinant P2X7 receptor expressed in differentiated human THP1 cells (IL-1β release). IC₅₀ = 5.01 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412149 View Source
- [2] BindingDB. BDBM50412162 (IC₅₀ = 28.2 nM) and BDBM50412152 (IC₅₀ = 427 nM): Antagonist activity at rat recombinant P2X7 receptor expressed in human 1321N1 cells (BzATP-induced calcium flux assay). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412162 View Source
- [3] Patent US-9221832-B2 / WO2014115078A1. Heterocyclic amide derivatives as P2X7 receptor antagonists. Actelion Pharmaceuticals Ltd. Priority date: 2013-01-22. https://patents.google.com/patent/US9221832B2 View Source
